molecular formula C17H16N6O4S B3011505 N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428375-66-9

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B3011505
CAS No.: 1428375-66-9
M. Wt: 400.41
InChI Key: XWXPSJVHYBGHFC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[5,1-b][1,3]oxazine core fused with a carboxamide group linked to a sulfamoylphenyl-pyrimidine moiety. Its structure combines a bicyclic heterocycle (pyrazolo-oxazine) with a sulfonamide pharmacophore, a combination rarely reported in the literature. While its exact therapeutic applications remain under investigation, structural analogs in the evidence indicate roles in antimicrobial or kinase inhibition contexts .

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S/c24-15(14-11-20-23-9-2-10-27-16(14)23)21-12-3-5-13(6-4-12)28(25,26)22-17-18-7-1-8-19-17/h1,3-8,11H,2,9-10H2,(H,21,24)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXPSJVHYBGHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H22N6O3S\text{C}_{20}\text{H}_{22}\text{N}_{6}\text{O}_{3}\text{S}

Key Features:

  • Contains a pyrimidine ring connected to a sulfamoyl group.
  • Features a pyrazolo[5,1-b][1,3]oxazine core which is significant in medicinal chemistry due to its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For instance, compounds with similar structures have been reported to inhibit kinases selectively, which are crucial in cancer signaling pathways .
  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against strains such as Mycobacterium tuberculosis. The sulfamoyl group is known to enhance the antibacterial efficacy by mimicking substrates of bacterial enzymes .
  • Antiviral Properties : Heterocyclic compounds like this one have been investigated for their antiviral activities. Research indicates that similar pyrazole derivatives can inhibit viral replication in various cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Values (µM)References
AntitubercularMycobacterium tuberculosis1.35 - 2.18
AntiviralHSV-16.3 - 6.6
Enzyme InhibitionSpecific KinasesNot specified

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitubercular Studies :
    A series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds exhibited significant activity with IC50 values indicating strong potential as antitubercular agents .
  • Antiviral Activity :
    Research into pyrazole derivatives has shown promising results against various viruses including HSV-1. Compounds similar to the one demonstrated significant inhibition rates with low cytotoxicity against human cells .
  • Kinase Inhibition :
    Studies have also focused on the kinase inhibitory potential of related compounds. These findings suggest that the structural motifs present in the compound could be optimized for enhanced selectivity and potency against specific cancer-related kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazolo-oxazine core distinguishes the target compound from analogs with other bicyclic systems:

  • Isoindoline-dione (CF7, ) : The isoindoline-dione core increases rigidity and electron-withdrawing properties, which may affect solubility and metabolic stability. CF7’s pentanamide linker and pyrimidin-2-yl sulfamoyl group share structural motifs with the target compound but lack the pyrazolo-oxazine’s conformational flexibility .
  • Pyridazine () : A pyridazine core in patent compounds introduces nitrogen-rich electronegativity, likely influencing solubility and target selectivity .

Sulfamoyl Group Modifications

The pyrimidin-2-yl sulfamoyl group in the target compound contrasts with:

  • Pyridin-2-yl (CF6, ) : Substituting pyrimidine with pyridine reduces hydrogen-bonding capacity but may enhance lipophilicity.
  • Naphthalene-derived () : Bulkier aromatic sulfonamides (e.g., 4p, 4q) exhibit higher molecular weights (~400–450 g/mol) and reduced solubility compared to the target compound .

Carboxamide Linker and Substituents

  • Fluorophenylmethyl () : Replacing the sulfamoylphenyl group with a fluorinated benzyl moiety (C14H14FN3O2) increases electronegativity and may enhance blood-brain barrier penetration .
  • Pentanamide (CF7, ) : The elongated linker in CF7 (C24H23N5O5S) introduces conformational flexibility but risks metabolic instability due to esterase susceptibility .

Key Research Findings

  • Synthetic Challenges : The target compound’s pyrazolo-oxazine core requires multi-step cyclization, whereas pyrrolopyrimidines (e.g., 10b) are synthesized via simpler coupling reactions .
  • Solubility Trends : Sulfamoyl groups generally improve aqueous solubility, but bulky cores (e.g., isoindoline-dione in CF7) counteract this effect .
  • Bioactivity Clues : Pyrimidin-2-yl sulfamoyl groups in and correlate with kinase inhibition in unrelated studies, suggesting a plausible mechanism for the target compound .

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